molecular formula C21H22N2O2S B2834294 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-13-0

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2834294
CAS No.: 361168-13-0
M. Wt: 366.48
InChI Key: GRNBWOUYMQFVCX-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide is a synthetic thiazole derivative designed for research into novel anticancer agents. Thiazole is a privileged scaffold in medicinal chemistry, known for its wide-ranging pharmacological applications and presence in numerous bioactive compounds and approved drugs . This compound is intended for investigative use in non-clinical settings to explore its potential interactions with oncogenic targets. Thiazole derivatives have demonstrated promising structure-dependent antiproliferative properties in various models, including both drug-sensitive and multidrug-resistant lung cancer cell lines, suggesting their potential as scaffolds for further development . Researchers are investigating such compounds for their ability to modulate key signaling pathways and receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and other malignancies . Its mechanism of action, while not yet fully characterized for this specific analog, may be informed by related molecules that have shown potential to interact with multiple cellular targets, including kinases and epigenetic regulators, thereby inducing cell death . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15(2)16-8-10-17(11-9-16)19-14-26-21(22-19)23-20(24)12-13-25-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNBWOUYMQFVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 4-isopropylphenylthiazole with 3-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Key Observations :

  • Planarity: Unlike the near-planar triazole-thiazole hybrids in , the phenoxypropanamide chain in the target compound introduces conformational flexibility, which may influence binding to rigid enzyme active sites .

Physicochemical Properties

Comparative spectral and physical data from related compounds:

Property Target Compound (Inferred) 4d () Compound 5 ()
Melting Point ~150–160°C (estimated) 192–194°C 178–180°C
¹H NMR (δ, ppm) Thiazole H (7.2–7.5), isopropyl (1.2) Pyridinyl H (8.1–8.5) Fluorophenyl H (7.3–7.6)
IR (C=O stretch) ~1680 cm⁻¹ 1663–1682 cm⁻¹ Not detected

Notes:

  • The absence of a carbonyl IR band in triazole derivatives () contrasts with the strong C=O absorption in thiazole-amide compounds, confirming structural differences .
  • The target compound’s isopropyl group may reduce crystallinity compared to halogenated analogues, as seen in lower inferred melting points .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an isopropyl-substituted phenyl group, and a phenoxypropanamide moiety. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and phenoxy groups. A study on structurally related compounds demonstrated that derivatives with isopropyl substitutions exhibited potent antibacterial activity against various bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Antibacterial Activity of Isopropyl Substituted Compounds

Compound NameConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810.5E. coli
48S. aureus
27B. subtilis
16S. epidermidis

The compound exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL , indicating strong antibacterial efficacy against multiple strains .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that compounds similar to this compound may possess anticancer activity through the modulation of heat shock protein 70 (Hsp70). Hsp70 is known to play a crucial role in cancer cell survival and proliferation.

Case Study: Hsp70 Inhibition

A study explored the effects of thiazole derivatives on Hsp70 activity, suggesting that these compounds could be utilized in therapeutic strategies for treating cancers where Hsp70 is overexpressed. The administration of this compound resulted in decreased Hsp70 levels in treated cancer cells, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis involves a multi-step process:

  • Step 1 : Formation of the thiazole core via cyclization of a substituted thiourea with α-haloketones under reflux in ethanol .
  • Step 2 : Coupling of the thiazole intermediate with 3-phenoxypropanoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Confirm intermediate and final product structures using 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

Q. Which structural features of this compound contribute to its bioactivity?

  • Methodological Answer : Key features include:

  • Thiazole ring : Electron-deficient nature facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • 4-isopropylphenyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 calculated via ChemDraw).
  • Phenoxypropanamide moiety : Stabilizes hydrogen bonding with catalytic lysine residues in enzymes .
    • Experimental Validation : Compare bioactivity of analogs lacking these groups in enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the propanamide group) .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for faster coupling kinetics .
  • Solvent Optimization : Replace dichloromethane with THF to enhance solubility of aromatic intermediates .
    • Data Analysis : Use design-of-experiment (DoE) models to identify critical parameters. For example, a 20% yield increase was achieved by adjusting stoichiometry (1:1.2 thiazole:acyl chloride) .

Q. What mechanisms underlie the compound’s reported kinase inhibition, and how can selectivity be improved?

  • Methodological Answer :

  • Kinase Binding Assays : Perform fluorescence polarization assays with recombinant Nek2 and Hec1 kinases. IC50_{50} values correlate with thiazole ring electronics (e.g., electron-withdrawing substituents lower IC50_{50}) .
  • Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural Modifications : Introduce a sulfonamide group at the para position of the phenoxy moiety to enhance steric hindrance against non-target kinases .

Q. How do conflicting reports on the compound’s stability in aqueous media arise, and how can they be resolved?

  • Methodological Answer :

  • Contradiction Source : Variability in pH (e.g., degradation at pH < 5 due to thiazole ring protonation) .
  • Resolution Strategy :
  • Conduct stability studies using HPLC-UV (λ = 254 nm) under controlled pH (5–7.4) and temperature (25–37°C) .
  • Add antioxidants (e.g., BHT) to mitigate oxidative degradation of the isopropylphenyl group .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05 significance threshold) .

Key Research Recommendations

  • SAR Studies : Systematically replace the isopropyl group with cyclopropyl or trifluoromethyl to explore steric/electronic effects .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS quantification .
  • Crystallography : Solve co-crystal structures with target kinases to guide rational design .

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